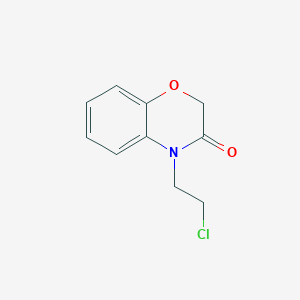

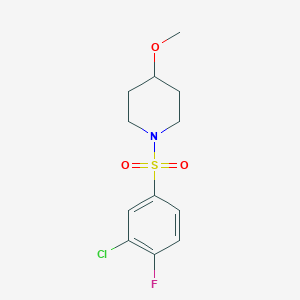

![molecular formula C10H13ClN2O B2797943 3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2200496-87-1](/img/structure/B2797943.png)

3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine” is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 . It has a molecular formula of C10H14N2 .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Physical and Chemical Properties Analysis

The molecule has a molecular weight of 162.2316 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Analytical Methodologies

In the field of analytical chemistry, this compound has been used as a reference or target molecule in the development of methods for determining nicotine and related compounds in various matrices. For instance, Schneider and Breuer (2014) described a method for the determination of nicotine in tobacco smoke in the ambient air, highlighting the application of gas chromatography and workplace measurement techniques. This approach underscores the relevance of such compounds in occupational health and safety assessments (Schneider & Breuer, 2014). Similarly, another method by C. Schuh (2014) incorporates mass spectrometry alongside gas chromatography for the determination of nicotine in tobacco smoke, indicating the compound's role in enhancing analytical methodologies (Schuh, 2014).

Chemical Synthesis and Reactions

In the synthesis domain, Stavber and Zupan (1990) demonstrated the reactions of cesium fluoroxysulphate with pyridine, which produce a mixture of products including 2-fluoropyridine and 2-pyridyl fluorosulphonate, showing the flexibility of pyridine derivatives in chemical synthesis (Stavber & Zupan, 1990). Tessier and Rochon (1999) studied the complexes of platinum with methyl derivatives of pyridine, indicating the utility of such compounds in understanding metal-organic interactions and synthesis of novel complexes (Tessier & Rochon, 1999).

Chemical Biology and Coordination Chemistry

The coordination chemistry of pyridine derivatives has been explored by Halcrow (2005), highlighting the synthesis of 2,6-bis(pyrazolyl)pyridines and their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. This research illustrates the versatility of pyridine derivatives in developing functional materials and probing chemical biology phenomena (Halcrow, 2005).

Future Directions

The future directions in the research and development of “3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the spatial orientation of substituents on the pyrrolidine ring .

Properties

IUPAC Name |

3-chloro-2-(1-methylpyrrolidin-3-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGANOLASJKIRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

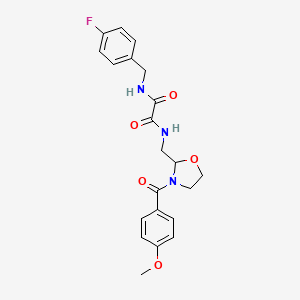

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2797861.png)

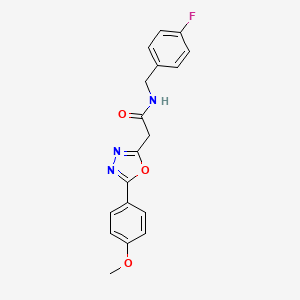

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2797865.png)

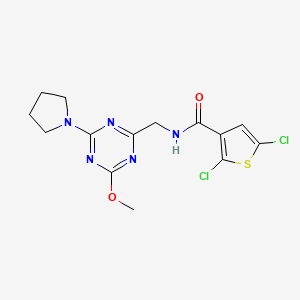

![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2797869.png)

![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)

![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/no-structure.png)